molecular formula C18H16ClN3O3S B2518772 (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899999-94-1

(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2518772
M. Wt: 389.85
InChI Key: HNTVZWGVJGVIKG-UHFFFAOYSA-N
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Description

The compound appears to be an imidazole derivative with a methanol group attached to one carbon of the imidazole ring. It also has a 4-chlorobenzyl group and a 4-nitrobenzylthio group attached to the other two carbons of the imidazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the 4-chlorobenzyl and 4-nitrobenzylthio groups, and the attachment of the methanol group. However, without specific information or context, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazole ring and the various attached groups. The imidazole ring is a five-membered ring with two nitrogen atoms, which can participate in various types of chemical reactions. The 4-chlorobenzyl and 4-nitrobenzylthio groups would add additional complexity to the structure.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various attached groups. The imidazole ring can participate in various types of chemical reactions, including nucleophilic substitutions and electrophilic additions. The 4-chlorobenzyl and 4-nitrobenzylthio groups may also influence the compound’s reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the imidazole ring, the 4-chlorobenzyl and 4-nitrobenzylthio groups, and the methanol group.


Scientific Research Applications

Catalysis and Chemical Synthesis

Methanol, a key component in the synthesis of (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol, has been utilized in various catalysis and chemical synthesis processes. For instance, RuCl3-catalyzed N-methylation of amines uses methanol as both a C1 synthon and H2 source, highlighting its role in the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization (Sarki et al., 2021).

Polymer Chemistry

In polymer chemistry, methanol has been used as a solvent in the polycondensation of certain compounds to produce polyradicals, which are soluble in CH2Cl2 and CHCl3, and partially soluble in THF and DMF (Miura et al., 1993).

Homogeneous Catalysis

In the domain of homogeneous catalysis, ruthenium(II) complexes involving N-heterocyclic carbene ligands have been developed for C-N bond formation via a hydrogen-borrowing methodology. These complexes exhibit high efficiency for C-N bond formation across a range of primary amine and alcohol substrates under solvent-free conditions (Donthireddy et al., 2020).

Photocatalysis

The photocatalytic oxidation of benzyl alcohol derivatives, such as 4-chlorobenzyl alcohol, into corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere, demonstrates the application of these compounds in photocatalytic processes. This reaction occurs under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Antimicrobial Research

In antimicrobial research, novel imidazole bearing isoxazole derivatives have been synthesized and shown potential antimicrobial activity. This includes the synthesis of compounds like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles (Maheta et al., 2012).

Organic Synthesis

Additionally, these compounds have applications in organic synthesis, as shown by the sodium azide mediated cleavage of p-nitrobenzoic esters in methanol, highlighting the compound's role in the synthesis of pharmaceuticals and other organic compounds (Gómez-Vidal et al., 2001).

Diverse Synthetic Applications

Moreover, the use of methanol in microwave-assisted approaches toward highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazoles on ionic liquid support is another example of the diverse applications of these compounds in synthetic chemistry (Chanda et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, and appropriate safety precautions should be taken.


Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. It could potentially be used in various fields, including medicinal chemistry, materials science, and chemical biology, among others.


Please note that this is a general analysis based on the name of the compound. For a more accurate and detailed analysis, specific information or context would be needed. Also, please consult with a qualified professional or researcher for accurate information. This analysis is intended for informational purposes only.


properties

IUPAC Name

[3-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-15-5-1-13(2-6-15)10-21-17(11-23)9-20-18(21)26-12-14-3-7-16(8-4-14)22(24)25/h1-9,23H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTVZWGVJGVIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

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